4-(((1-Methyl-1H-pyrrol-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salor-int l230944-1ea is a chemical compound used primarily for experimental and research purposes. It is known for its unique molecular structure and properties, which make it valuable in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Salor-int l230944-1ea involves multiple steps, typically starting with the preparation of intermediate compounds. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common methods include:
Step 1: Preparation of intermediate compounds through reactions such as alkylation or acylation.
Step 2: Purification of intermediates using techniques like recrystallization or chromatography.
Step 3: Final synthesis of Salor-int l230944-1ea through a series of chemical reactions, often involving catalysts and specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of Salor-int l230944-1ea follows similar synthetic routes but on a larger scale. This involves:
Scaling up the reaction conditions: to accommodate larger quantities of reactants.
Utilizing industrial-grade equipment: for purification and synthesis.
Implementing quality control measures: to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Salor-int l230944-1ea undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, ammonia.
Electrophiles: Halogens, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can produce ketones or carboxylic acids.
Reduction: Can produce alcohols or amines.
Substitution: Can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Salor-int l230944-1ea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in biochemical assays and molecular biology experiments.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Salor-int l230944-1ea involves its interaction with specific molecular targets and pathways. This can include:
Binding to enzymes or receptors: to modulate their activity.
Interacting with cellular pathways: to influence biochemical processes.
Altering gene expression: to affect cellular functions.
Vergleich Mit ähnlichen Verbindungen
Salor-int l230944-1ea can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Salor-int l496987-1ea: Known for its different molecular structure and properties.
Salor-int l233994-1ea: Has distinct chemical and physical characteristics.
9-Acridinecarboxamide, N-(4-butylphenyl)-1,2,3,4-tetrahydro-: Another compound with unique applications and properties.
Each of these compounds has its own set of applications and properties, making Salor-int l230944-1ea unique in its specific uses and characteristics.
Eigenschaften
CAS-Nummer |
478256-16-5 |
---|---|
Molekularformel |
C15H15N5S |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
3-(3-methylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H15N5S/c1-11-5-3-6-12(9-11)14-17-18-15(21)20(14)16-10-13-7-4-8-19(13)2/h3-10H,1-2H3,(H,18,21)/b16-10+ |
InChI-Schlüssel |
IXESHALOQCNNRU-MHWRWJLKSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CN3C |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.